12(S)-HETE-d8

概要

説明

12(S)-HETE-d8 is intended for use as an internal standard for the quantification of 12-HETE by GC- or LC-MS. (±)12-HETE is formed via non-enzymatic oxidation of arachidonic acid. 12(S)- and 12(R)-HETE are formed by 12(S)- and 12(R)-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 12(R)-HETE can also be formed by oxidation of arachidonic acid mediated by cytochrome P450s (CYP450s).

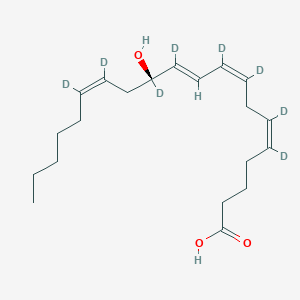

This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14 and 15 positions. It is intended for use as an internal standard for the quantification of 12(S)-HETE by GC- or LC-mass spectrometry (MS). 12(S)-HETE is the predominant lipoxygenase product of mammalian platelets. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix at 0.1 µM.

生物活性

12(S)-HETE-d8, a deuterated form of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), is a bioactive lipid derived from arachidonic acid metabolism via the lipoxygenase pathway. This compound has garnered attention for its diverse biological activities, particularly in inflammation, cancer progression, and vascular function.

Chemical Structure and Properties

12(S)-HETE is an oxygenated fatty acid characterized by the presence of a hydroxyl group at the 12th carbon position of the eicosatetraenoic acid chain. The deuterated version, this compound, incorporates deuterium atoms, which aids in tracking its metabolic pathways and interactions in biological systems.

Research has elucidated several mechanisms through which 12(S)-HETE exerts its biological effects:

- Cell Signaling Pathways : 12(S)-HETE activates multiple signaling pathways, including:

- Macrophage Polarization : The compound influences macrophage polarization, enhancing pro-inflammatory M1 states while M2 macrophages metabolize it into less active forms . This metabolic conversion is crucial for resolving inflammation and preventing excessive vasoconstriction.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Inflammation : Enhances vasoconstriction in response to angiotensin II, indicating a role in hypertension and vascular diseases .

- Cancer Progression : Promotes metastatic behavior in tumor cells by increasing adhesion and migration . It activates signaling pathways that contribute to tumor cell survival and proliferation.

- Macrophage Function : Alters macrophage metabolism; M2 macrophages metabolize 12(S)-HETE into products that do not promote vasoconstriction, suggesting a protective role against hypertension .

Case Studies

- Hypertension : Elevated levels of 12(S)-HETE have been observed in patients with essential hypertension. Studies indicated that platelet production of this metabolite was significantly higher in hypertensive individuals compared to normotensive controls . This suggests a potential biomarker role for 12(S)-HETE in hypertension management.

- Tumor Metastasis : In vitro studies demonstrated that 12(S)-HETE enhances the metastatic potential of A431 epidermoid carcinoma cells through activation of specific kinases involved in cell motility and adhesion .

Metabolism and Pharmacokinetics

The metabolism of this compound involves both mitochondrial and non-mitochondrial pathways. Macrophages rapidly internalize this compound, converting it into various metabolites through β-oxidation processes. The detection of these metabolites is facilitated by mass spectrometry techniques, which confirm their structural identities and functional roles .

Tables Summarizing Key Data

科学的研究の応用

Lipidomics and Quantitative Analysis

The use of 12(S)-HETE-d8 as an internal standard in lipidomic studies allows for precise quantification of lipid mediators. For instance, a study utilizing the ZenoTOF 7600 system demonstrated its effectiveness in analyzing lipid mediators in rat plasma. The sensitivity and versatility of this system enabled researchers to detect changes in lipid mediator abundance due to ischemic stroke, highlighting the biological significance of these findings .

Key Findings:

- Lipid mediators were quantified by normalizing peak areas to this compound.

- Changes in concentrations of various lipid mediators were assessed using MarkerView software.

- The study emphasized the importance of accurate quantification for understanding disease mechanisms.

Role in Atopic Dermatitis Research

Research has shown that both 12(R)- and 12(S)-HETEs are significantly involved in atopic dermatitis (AD). A study involving DNCB-induced AD mouse models quantified these eicosanoids using chiral liquid chromatography-tandem mass spectrometry. Results indicated elevated levels of 12-HETEs in plasma, skin, spleen, and lymph nodes from affected mice compared to controls .

Case Study Insights:

- The study established a correlation between increased levels of 12-HETEs and the pathogenesis of atopic dermatitis.

- Serum IgE levels were also significantly higher in DNCB-treated mice, further linking these eicosanoids to inflammatory responses associated with AD.

Developmental Studies in Animal Models

In developmental biology, the concentration of 12(S)-HETE and its enantiomer was analyzed in feces from suckling piglets. The results indicated that both enantiomers were present at higher levels during early stages of development, suggesting their potential role in growth and immune system development .

Data Summary:

| Compound | Retention Time (Min) | [M-H]− (m/z) |

|---|---|---|

| 12-(S)-HETE | 2.40 | 319.3 > 179.2 |

| 12-(S)-HETE-d8 | 2.39 | 327.3 > 184.3 |

| 12-(R)-HETE | 1.87 | 319.3 > 179.2 |

Implications for Inflammatory Diseases

The pro-inflammatory nature of hydroxyeicosatetraenoic acids, including both enantiomers of HETE, has been documented across various studies. These compounds are generated by keratinocytes and fibroblasts and are implicated in skin diseases such as psoriasis and atopic dermatitis .

特性

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-OPXGWVKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。